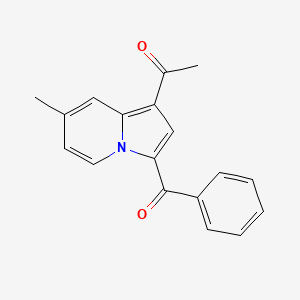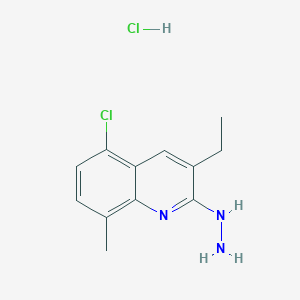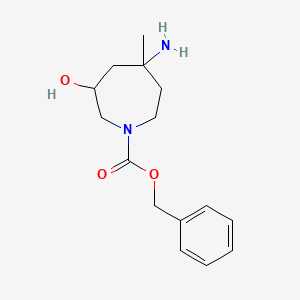
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and methylation steps. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure allows for modifications that can enhance its therapeutic properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth and development studies.
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates: Compounds with similar core structures, evaluated for their COX-2 inhibitory activity.
Uniqueness
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is unique due to its specific substitution pattern on the indolizine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.
属性
CAS 编号 |
51386-42-6 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
1-(3-benzoyl-7-methylindolizin-1-yl)ethanone |
InChI |
InChI=1S/C18H15NO2/c1-12-8-9-19-16(10-12)15(13(2)20)11-17(19)18(21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI 键 |
XCRXYVNXLRNTHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(N2C=C1)C(=O)C3=CC=CC=C3)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)

![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)

![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)
![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)


